molecular formula C13H10N2O2S B5517490 2-(2-methoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

2-(2-methoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No. B5517490
M. Wt: 258.30 g/mol
InChI Key: GVOSMWSHQGCEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole, commonly known as MOT, is a heterocyclic compound with a molecular formula C12H9N3OS. It is a versatile molecule that has gained attention in the scientific community due to its unique properties. MOT has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Studies have demonstrated that derivatives of 1,3,4-oxadiazole serve as effective corrosion inhibitors for mild steel in acidic media. These inhibitors operate via adsorption on the metal surface, with their efficiency sometimes exceeding 96% in sulfuric acid media. The thermodynamic properties of these compounds, such as adsorption isotherms and activation energies, have been extensively analyzed to understand their inhibitory behavior (Bouklah et al., 2006; Bentiss et al., 2002).

Pharmacological Evaluation

  • Pharmacological Potential : The pharmacological potential of 1,3,4-oxadiazole derivatives has been investigated for various bioactivities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds have shown moderate inhibitory effects in assays related to these activities, suggesting their potential in medical applications (Faheem, 2018).

Liquid Crystal Technology

  • Liquid-Crystalline Properties : Derivatives of 1,3,4-oxadiazole exhibiting liquid-crystalline properties have been synthesized and studied for their nematic and smectic C phase structures. These compounds show a broad range of stability for their mesophases, indicating their potential use in display technologies (Cioancă et al., 2011).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Activities : Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. Some compounds have shown significant activity against various bacterial strains and cancer cell lines, highlighting their potential as chemotherapeutic agents (Rai et al., 2009; Kaya et al., 2017).

Materials Science

  • Optical and Electronic Properties : Research on derivatives of 1,3,4-oxadiazole has explored their optical, electronic, and charge transport properties, making them candidates for materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies include the synthesis and characterization of compounds with varying substituents to understand their impact on luminescence and charge transport (Jin & Zhang, 2013).

properties

IUPAC Name

2-(2-methoxyphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-16-10-6-3-2-5-9(10)12-14-15-13(17-12)11-7-4-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOSMWSHQGCEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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